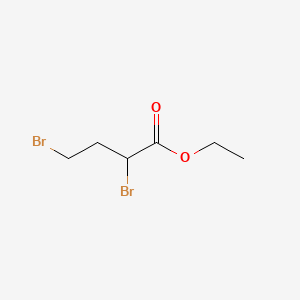

Ethyl 2,4-dibromobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXZZPZKCMJBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885654 | |

| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36847-51-5 | |

| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36847-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036847515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dibromobutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,4-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dibromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dibromobutanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dibromobutanoate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with reactive bromine functionalities at the 2- and 4-positions. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

The fundamental structure of this compound comprises a four-carbon butanoate chain with bromine atoms attached to the second and fourth carbon atoms, and an ethyl ester group.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 2,4-dibromo-butanoic acid ethyl ester, Ethyl 2,4-dibromobutyrate, ETHYL-ALPHA,GAMMA-DIBROMOBUTYRATE[3] |

| CAS Number | 36847-51-5[3] |

| Molecular Formula | C₆H₁₀Br₂O₂[3] |

| SMILES | CCOC(=O)C(CCBr)Br[3] |

| InChI | InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3[3] |

| InChI Key | VNXZZPZKCMJBME-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 273.95 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 252.7 °C at 760 mmHg | [3] |

| 149-150 °C at 52 Torr | [1] | |

| Density | 1.736 g/cm³ | [3] |

| 1.6871 g/cm³ at 20 °C | [1] | |

| Solubility | Sparingly soluble in water | [2] |

| Refractive Index | 1.4960 (estimate) | [1] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the bromination of ethyl but-2-enoate. This method introduces bromine across the double bond, followed by allylic bromination.

Materials:

-

Ethyl but-2-enoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalyst)

-

Carbon tetrachloride (CCl₄) (solvent)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of ethyl but-2-enoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate sequentially with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation to yield the pure product.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Heat the crude product gently under reduced pressure.

-

Collect the fraction distilling at the appropriate boiling point and pressure (e.g., 149-150 °C at 52 Torr).[1]

Analysis and Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to the presence of two reactive bromine atoms. These sites allow for nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity makes it a key component in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Its application in drug development lies in its ability to serve as a scaffold for building molecules with potential therapeutic activity.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It may cause skin and eye irritation.[2] Ingestion and exposure to high temperatures should be avoided, as it may release toxic fumes.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Mandatory Visualizations

Logical Workflow for Synthesis, Purification, and Analysis

The following diagram illustrates the logical workflow for the preparation and characterization of this compound.

References

Physical and chemical properties of Ethyl 2,4-dibromobutanoate

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethyl 2,4-dibromobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with reactive bromine functionalities at the 2- and 4-positions. This document provides a comprehensive overview of its core physical and chemical properties, supported by available data. It includes a summary of its physicochemical characteristics, insights into its reactivity, and guidelines for its safe handling and storage. This guide is intended to be a valuable resource for professionals engaged in chemical research and the development of novel therapeutics.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis, including determining appropriate reaction conditions and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1] |

| Molecular Weight | 273.95 g/mol | [1] |

| CAS Number | 36847-51-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 149-150 °C at 52 Torr | [1] |

| Density | 1.6871 g/cm³ at 20 °C | [1] |

Note: Some sources may report slightly different values for physical properties.

Reactivity Profile

This compound is a bifunctional electrophile, containing two carbon-bromine bonds that are susceptible to nucleophilic attack. The reactivity at each position can be influenced by steric hindrance and electronic effects.

The presence of an ester group can influence the reactivity of the α-bromo position. The two electrophilic centers allow for a variety of synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.[2][3] As with other alkyl halides, the bromine atoms are good leaving groups, facilitating substitution reactions.

Logical Relationship of Reactivity

Caption: Reactivity pathways of this compound.

Experimental Protocols

General Synthesis Workflow (Hypothetical)

Caption: A potential synthetic workflow for this compound.

Purification

Purification of the crude product would likely involve standard techniques for liquid organic compounds. This would typically include:

-

Work-up: Washing the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acids and inorganic byproducts.

-

Drying: Drying the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Distillation: Fractional distillation under reduced pressure is the most probable method for obtaining the pure product, given its relatively high boiling point.[4]

Spectral Data (Predicted)

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. However, based on the structure, a predicted spectrum can be described.

¹H NMR:

-

Ethyl group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-).

-

Butanoate chain:

-

A multiplet for the proton at the C2 position (-CH(Br)-).

-

A multiplet for the methylene protons at the C3 position (-CH₂-).

-

A triplet for the methylene protons at the C4 position (-CH₂-Br).

-

¹³C NMR:

-

Signals corresponding to the two carbons of the ethyl group.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the four carbons of the butanoate chain, with the carbons attached to bromine atoms expected to be shifted downfield.

Safety and Handling

This compound is a reactive organobromine compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile or neoprene).

-

A lab coat.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5][6][7]

-

Keep containers tightly closed.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

In Case of Exposure:

-

Skin contact: Immediately wash with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.[1]

Safety Workflow

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile that allows for diverse chemical transformations. A thorough understanding of its physical properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting. Further research to fully characterize its spectral properties and optimize synthetic protocols would be beneficial for the scientific community.

References

- 1. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Storage and Compatibility [risk.byu.edu]

- 7. chemicals.co.uk [chemicals.co.uk]

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dibromobutanoate from Gamma-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed two-step synthetic route for Ethyl 2,4-dibromobutanoate, a valuable intermediate in organic synthesis, starting from the readily available precursor, gamma-butyrolactone. The synthesis involves an initial ring-opening and esterification of gamma-butyrolactone to form ethyl 4-bromobutanoate, followed by an alpha-bromination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway

The synthesis of this compound from gamma-butyrolactone is proposed to proceed via a two-step mechanism. The initial step involves the acid-catalyzed ring-opening of the lactone with hydrogen bromide and subsequent esterification with ethanol to yield ethyl 4-bromobutanoate. The second step is the alpha-bromination of the resulting ester to introduce a second bromine atom at the C-2 position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromobutanoate from Gamma-butyrolactone

This procedure details the synthesis of ethyl 4-bromobutanoate by the ring-opening of gamma-butyrolactone with hydrogen bromide generated in situ from red phosphorus and bromine, followed by esterification with ethanol. This method has been reported to achieve high yields.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Gamma-butyrolactone | 86.09 | 34.4 g | 0.4 |

| Absolute Ethanol | 46.07 | 80.0 mL | 1.4 |

| Red Phosphorus | 30.97 | 12.4 g | 0.4 |

| Bromine | 159.81 | 32.0 mL | 0.6 |

| Water | 18.02 | ~14 mL | - |

| 2.0% Sodium Carbonate Solution | - | 200 mL | - |

| Chloroform | - | As needed | - |

| 0.5% HCl Solution | - | As needed | - |

| Molecular Sieves or Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet tube, add gamma-butyrolactone (34.4 g, 0.4 mol), absolute ethanol (80.0 mL, 1.4 mol), and red phosphorus (12.4 g, 0.4 mol).

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-10°C.

-

Begin stirring the mixture.

-

Prepare a mixture of bromine (32.0 mL, 0.6 mol) and water (~14 mL) in the dropping funnel.

-

Add the bromine-water mixture dropwise to the reaction flask over a period of 5-6 hours, ensuring the temperature is maintained between 0-15°C.[1][2]

-

After the addition is complete, pour the reaction mixture into 200 mL of 2.0% sodium carbonate ice water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with chloroform.

-

Combine the organic layers and wash successively with 2.0% sodium carbonate solution at 0°C and 0.5% HCl solution.

-

Dry the organic layer over molecular sieves or anhydrous sodium sulfate.

-

Remove the chloroform by distillation.

-

Distill the residue under reduced pressure to obtain ethyl 4-bromobutanoate.

Quantitative Data for Step 1:

| Product | Yield | Boiling Point | Refractive Index (n²⁵D) |

| Ethyl 4-bromobutanoate | 85-90%[1][2] | 98-99°C (25 mmHg)[2] | 1.4543[2] |

Step 2: Synthesis of this compound from Ethyl 4-bromobutanoate

This proposed procedure for the alpha-bromination of ethyl 4-bromobutanoate is adapted from a method for the bromination of lactones, which can be extended to esters.[3] This reaction, commonly known as the Hell-Volhard-Zelinsky reaction, is catalyzed by phosphorus tribromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |

| Ethyl 4-bromobutanoate | 195.05 | 10 g | 0.051 |

| Bromine (Br₂) | 159.81 | 2.0 equiv. | 0.102 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 5 mol % | 0.0026 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place ethyl 4-bromobutanoate (10 g, 0.051 mol) and a catalytic amount of phosphorus tribromide (5 mol %, 0.0026 mol).

-

Heat the mixture to 80°C.

-

Add bromine (2.0 equivalents, 0.102 mol) dropwise from the dropping funnel.

-

After the addition is complete, continue heating the reaction mixture at 80°C for 24 hours.[3]

-

Cool the reaction mixture to room temperature.

-

Carefully add water to hydrolyze any remaining PBr₃.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Expected Quantitative Data for Step 2 (Based on similar reactions):

| Product | Expected Yield |

| This compound | 70-90% |

Note: The yield is an estimate based on similar alpha-bromination reactions and would need to be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis of this compound from gamma-butyrolactone.

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This technical guide outlines a feasible and high-yielding two-step synthesis of this compound from gamma-butyrolactone. The procedures are based on established and reliable chemical transformations. The first step, the synthesis of ethyl 4-bromobutanoate, is well-documented with high reported yields. The second step, an alpha-bromination, is a standard transformation for which a robust protocol has been adapted. The provided experimental details and workflow diagrams offer a clear and actionable guide for researchers and professionals in the field of chemical synthesis and drug development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. CN1218927C - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]

- 2. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]

- 3. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2,4-dibromobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,4-dibromobutanoate, a key intermediate in various organic syntheses. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and data from analogous structures, providing a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.55 | dd | 1H | H-2 |

| ~4.25 | q | 2H | -OCH₂CH₃ |

| ~3.65 | m | 2H | H-4 |

| ~2.70 | m | 2H | H-3 |

| ~1.30 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~169.5 | C=O (Ester) |

| ~62.0 | -OCH₂CH₃ |

| ~45.0 | C-2 |

| ~38.0 | C-3 |

| ~30.0 | C-4 |

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

| ~680 | Strong | C-Br stretch |

| ~550 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment Ion |

| 273/275/277 | Low | [M]⁺ (Molecular ion with Br isotopes) |

| 195/197 | Moderate | [M - Br]⁺ |

| 151/153 | High | [M - Br - CO₂Et]⁺ |

| 121/123 | Moderate | [CH₂CH₂Br]⁺ |

| 107/109 | Moderate | [CH₂CHBr]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 29 | Very High | [C₂H₅]⁺ |

Experimental Workflow and Methodologies

The structural elucidation of an organic compound like this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. The spectral width is generally set to 0-220 ppm.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat (undiluted) liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of two bromine atoms will result in characteristic isotopic patterns for bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

An In-depth Technical Guide to Ethyl 2,4-dibromobutanoate

This technical guide provides a comprehensive overview of Ethyl 2,4-dibromobutanoate, a halogenated ester utilized as a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug development, and materials science.

Chemical Identity

-

IUPAC Name : this compound[1]

-

Synonyms :

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This compound is a colorless liquid with a fruity odor and is sparingly soluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂O₂ | [2] |

| Molecular Weight | 273.95 g/mol | [2] |

| Boiling Point | 252.7°C at 760 mmHg | [] |

| Density | 1.736 g/cm³ | [] |

| CAS Number | 36847-51-5 | [2] |

| InChI Key | VNXZZPZKCMJBME-UHFFFAOYSA-N | [] |

| SMILES | CCOC(=O)C(CCBr)Br | [] |

Synthesis and Experimental Protocols

This compound can be synthesized from γ-butyrolactone. The following is a representative experimental protocol based on established chemical literature.[2]

Reaction Scheme:

Detailed Methodology:

-

Stage 1: Bromination of γ-butyrolactone

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of γ-butyrolactone, bromine, and a catalytic amount of phosphorus tribromide is prepared.

-

The reaction mixture is heated to approximately 110°C.

-

The reaction is monitored for the consumption of the starting material.

-

-

Stage 2: Esterification

-

After the bromination is complete, the reaction mixture is cooled.

-

Ethanol and an acid catalyst, such as toluene-4-sulfonic acid, are added to the mixture.

-

The mixture is then heated to around 50°C and stirred for approximately 21 hours under an inert atmosphere to facilitate the esterification process.

-

Upon completion, the product, this compound, is isolated and purified using standard techniques such as distillation or chromatography.

-

A yield of approximately 81% has been reported for this two-stage, one-pot synthesis.[2]

Applications and Logical Workflow

This compound is primarily utilized as a versatile building block in organic synthesis. Its bifunctional nature, possessing two bromine atoms at different positions, allows for a range of subsequent chemical transformations. It is particularly valuable in the synthesis of pharmaceutical intermediates and agrochemicals.[1]

The general workflow for the application of this compound in synthetic chemistry is illustrated below.

The presence of two bromine atoms allows for selective reactions. The α-bromo position is typically more reactive towards nucleophilic substitution, while the γ-bromo position can be involved in cyclization reactions or the formation of organometallic reagents. This differential reactivity makes this compound a valuable precursor for creating complex molecular architectures.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2,4-dibromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predicted properties concerning the solubility and stability of Ethyl 2,4-dibromobutanoate. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide combines known physical and chemical properties with established methodologies for determining the solubility and stability of related chemical entities, particularly halogenated esters. This approach provides a robust framework for researchers to design and execute their own studies.

Chemical and Physical Properties

A summary of the known and computed physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols and for understanding the compound's general behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂O₂ | PubChem[1] |

| Molecular Weight | 273.95 g/mol | PubChem[1] |

| CAS Number | 36847-51-5 | ChemWhat[2] |

| Appearance | Assumed to be a liquid at room temperature | General Ester Properties |

| Boiling Point | 252.7°C at 760 mmHg | BOC Sciences[3] |

| Density | 1.736 g/cm³ | BOC Sciences[3] |

| Computed XLogP3-AA | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and routes of administration. The structure of this compound, with its ester functional group and bromo-substituents, suggests it is likely to be poorly soluble in water and more soluble in organic solvents.

Based on its chemical structure:

-

In Water: The presence of the ester group provides some polarity, but the hydrocarbon backbone and the two bromine atoms likely render the molecule hydrophobic, leading to low aqueous solubility.

-

In Organic Solvents: It is expected to be soluble in a range of common organic solvents, particularly those with moderate to low polarity such as ethers, ketones, and chlorinated solvents. Its solubility in alcohols may be moderate.

A standard laboratory procedure for determining the solubility of this compound would involve the following steps:

-

Solvent Selection: A range of solvents with varying polarities should be selected. A suggested list includes:

-

Purified Water

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Dimethyl Sulfoxide (DMSO)

-

Hexane

-

-

Equilibrium Solubility Method:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are allowed to stand, and the supernatant is carefully removed and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtered supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

The experiment should be performed in triplicate for each solvent.

-

The following table presents a hypothetical summary of solubility data for illustrative purposes. Actual experimental values would need to be determined.

| Solvent | Predicted Solubility Category |

| Water | Very Slightly Soluble to Insoluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Freely Soluble |

| Ethyl Acetate | Freely Soluble |

| Dichloromethane | Freely Soluble |

| DMSO | Freely Soluble |

| Hexane | Soluble |

Solubility categories are based on USP definitions.

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are performed to accelerate the degradation process and identify likely degradation pathways.

Forced degradation studies for this compound should be conducted in accordance with ICH guidelines. The following conditions are recommended:

| Stress Condition | Proposed Experimental Protocol |

| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Samples should be taken at various time points, neutralized, and analyzed. |

| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Samples should be taken at various time points, neutralized, and analyzed. Ester hydrolysis is typically faster under basic conditions. |

| Oxidative Degradation | Treat a solution of the compound with an oxidizing agent such as 3% hydrogen peroxide at room temperature. Samples should be analyzed at different time points. |

| Photolytic Degradation | Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. |

| Thermal Degradation | Expose the solid compound to dry heat at an elevated temperature (e.g., 70°C) for an extended period. The temperature should be chosen based on the compound's melting point. |

For all studies, a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, should be developed and validated to separate and quantify the parent compound from its degradation products.

Based on the structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. This would result in the formation of ethanol and 2,4-dibromobutanoic acid.

-

Further Reactions of the Bromo-substituents: The bromine atoms, particularly the one at the 4-position, could undergo nucleophilic substitution with water or hydroxide ions, leading to the formation of hydroxy-substituted butanoic acid derivatives. Elimination reactions to form unsaturated compounds are also possible, especially under basic conditions.

-

Photodegradation: Halogenated organic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, which could lead to radical-mediated degradation pathways.

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. While specific experimental data is not widely available, the provided protocols and predicted behaviors offer a strong starting point for researchers. It is imperative that experimental studies are conducted to confirm these properties and to fully characterize the behavior of this compound for any application in research or drug development. The methodologies outlined herein are based on standard pharmaceutical industry practices and regulatory guidelines, ensuring a sound approach to generating reliable data.

References

Molecular weight and formula of Ethyl 2,4-dibromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,4-dibromobutanoate, a halogenated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical properties, synthesis, and reactivity, offering valuable information for professionals in organic synthesis and drug discovery.

Core Chemical and Physical Properties

This compound is a colorless liquid.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₀Br₂O₂ |

| Molecular Weight | 273.95 g/mol |

| CAS Number | 36847-51-5 |

| Appearance | Colorless liquid[1] |

| Solubility | Sparingly soluble in water[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of γ-butyrolactone followed by esterification with ethanol. A common method employs bromine and phosphorus tribromide for the bromination step.[2]

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is a representative procedure based on established chemical transformations for similar compounds.

Materials:

-

γ-Butyrolactone

-

Bromine

-

Phosphorus tribromide

-

Ethanol, absolute

-

Toluene-4-sulfonic acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Bromination of γ-Butyrolactone: In a flask equipped with a reflux condenser and a dropping funnel, a mixture of γ-butyrolactone and a catalytic amount of red phosphorus is prepared. Bromine is added dropwise to the stirred mixture. The reaction is then gently heated to initiate the reaction, which is typically exothermic. After the initial reaction subsides, the mixture is heated at 110°C.[2]

-

Esterification: After cooling the reaction mixture, absolute ethanol and a catalytic amount of toluene-4-sulfonic acid are added. The mixture is then heated to 50°C for approximately 21 hours under an inert atmosphere to facilitate the esterification process.[2]

-

Work-up and Purification: The reaction mixture is cooled to room temperature and partitioned between diethyl ether and water. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the protons on the butanoate backbone, with significant downfield shifts for the protons on the carbons bearing bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbonyl carbon of the ester will appear significantly downfield (typically ~170 ppm). The carbons bonded to bromine will also be deshielded and appear at a lower field than unsubstituted alkyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, and C-Br stretching vibrations will be present in the fingerprint region (typically 500-700 cm⁻¹).

Reactivity and Applications in Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of two reactive bromine atoms at the α and γ positions.[1] These sites are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Its utility is particularly noted in the preparation of pharmaceutical intermediates.[1] The dibromo functionality allows for the formation of cyclic structures or the introduction of two different substituents, which are key steps in the synthesis of various drug candidates. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the pharmacological properties of a compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of exposure, immediate medical attention is advised. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Workflow and Process Diagrams

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Core Characteristics of Dibromobutanoate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromobutanoate esters are a class of organic compounds characterized by a four-carbon ester backbone bearing two bromine atoms. The position of the bromine atoms and the nature of the ester's alkyl group significantly influence their physical, chemical, and biological properties. Their inherent reactivity, stemming from the presence of two electrophilic carbon-bromine bonds, makes them valuable intermediates in organic synthesis and positions them as intriguing candidates for the development of novel therapeutics, particularly as covalent inhibitors and bifunctional alkylating agents. This guide provides a comprehensive overview of the key characteristics of dibromobutanoate esters, including their synthesis, physical properties, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

The physical properties of dibromobutanoate esters are influenced by the size and nature of the ester alkyl group and the substitution pattern of the bromine atoms. Generally, they are colorless to light yellow liquids or solids with densities greater than water. The boiling points of these esters are significantly higher than their non-brominated counterparts due to increased molecular weight and stronger intermolecular dipole-dipole interactions and London dispersion forces.[1][2] Their solubility in water is low, but they are typically soluble in common organic solvents.[3]

A compilation of available physical property data for a selection of dibromobutanoate and related esters is presented in Table 1.

Table 1: Physical Properties of Selected Dibromobutanoate and Related Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index | Physical State |

| Methyl 2,4-dibromobutanoate | 29547-04-4 | C5H8Br2O2 | 259.92 | 71 (5 Torr)[4] | 1.840 (20 °C)[4][5] | 1.5084 (20 °C)[4] | Solid[5] |

| Ethyl 2-bromobutanoate | 533-68-6 | C6H11BrO2 | 195.06 | 177[6] | 1.32[6] | 1.4470[6] | Liquid |

| Ethyl (2R,3S)-2,3-dibromobutanoate | Not Available | C6H10Br2O2 | 273.95 | Not Available | Not Available | Not Available | Not Available |

| Ethyl 3-bromo-2-oxobutanoate | 57332-84-0 | C6H9BrO3 | 209.04 | Not Available | Not Available | Not Available | Not Available |

| Methyl 2,3-dibromo-2-methylpropanoate | 3673-79-8 | C5H8Br2O2 | 259.92 | Not Available | Not Available | Not Available | Not Available |

| Methyl 2,3-dibromopropionate | Not Available | C4H6Br2O2 | 245.90 | Not Available | Not Available | Not Available | Clear colorless liquid[7] |

Synthesis of Dibromobutanoate Esters

The synthesis of dibromobutanoate esters can be achieved through several synthetic routes. A common and effective method is the bromination of the corresponding unsaturated butanoate esters. For the synthesis of vicinal dibromides (e.g., 2,3-dibromobutanoate), the addition of bromine (Br₂) across the double bond of an α,β-unsaturated ester like ethyl crotonate is a straightforward approach. For the synthesis of esters with bromine at other positions, such as 2,4-dibromobutanoate, a multi-step synthesis might be required, potentially involving the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of Ethyl 2,3-dibromobutanoate from Ethyl Crotonate

This protocol describes the synthesis of a vicinal dibromobutanoate ester.

Materials:

-

Ethyl crotonate

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl crotonate (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of ethyl crotonate. The addition should be done at a rate that maintains the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion.

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2,3-dibromobutanoate.

Characterization: The structure and purity of the synthesized ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Mechanistic Insights

The key to the reactivity of dibromobutanoate esters lies in the two carbon-bromine bonds. Bromine is a good leaving group, making the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic attack. This reactivity allows these esters to act as bifunctional alkylating agents.

Reaction with Nucleophiles

Dibromobutanoate esters can react with a variety of nucleophiles, including amines, thiols, and carboxylates. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon, displacing the bromide ion. The presence of two bromine atoms allows for two sequential alkylation reactions, potentially leading to the formation of cross-linked products.[8]

The reaction with biological nucleophiles, such as the side chains of amino acid residues in proteins (e.g., cysteine, histidine, lysine), is of particular interest in drug development.[9] The thiol group of cysteine is a strong nucleophile and can readily react with alkylating agents.[10]

Applications in Drug Development

The ability of dibromobutanoate esters to act as bifunctional alkylating agents makes them promising candidates for the development of anticancer drugs and other therapeutic agents.

Bifunctional Alkylating Agents for DNA Cross-linking

Bifunctional alkylating agents are a well-established class of anticancer drugs that exert their cytotoxic effects by forming covalent cross-links with DNA.[11][12][13] These cross-links can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell death.[12]

Dibromobutanoate esters, with their two reactive centers, have the potential to act as DNA cross-linking agents. They can react with nucleophilic sites on DNA bases, such as the N7 position of guanine. The formation of an initial monoadduct is followed by a second alkylation event, leading to the formation of a cross-link. This DNA damage triggers cellular DNA damage response (DDR) pathways, which, if the damage is too extensive to be repaired, can lead to the induction of apoptosis.[12]

Covalent Inhibitors of Enzymes

Targeted covalent inhibitors are a class of drugs that form a stable, covalent bond with their protein target.[14] This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant targets. Dibromobutanoate esters can be designed as covalent inhibitors, with the ester group providing a scaffold for targeting a specific protein and the dibromo functionality acting as the "warhead" that reacts with a nucleophilic residue in the active site of an enzyme.

Cysteine proteases are an attractive target for covalent inhibitors due to the high nucleophilicity of the catalytic cysteine residue.[14][15][16] A dibromobutanoate ester could potentially be designed to first bind non-covalently to the active site of a cysteine protease and then undergo a covalent reaction with the catalytic cysteine, leading to irreversible inhibition of the enzyme.

Conclusion

Dibromobutanoate esters are a versatile class of compounds with significant potential in both synthetic chemistry and drug development. Their key characteristics, including their tunable physical properties, well-defined synthetic routes, and inherent reactivity as bifunctional alkylating agents, make them valuable tools for researchers. For drug development professionals, the potential of these esters to act as DNA cross-linking agents or targeted covalent inhibitors opens up exciting avenues for the design of novel therapeutics to address unmet medical needs, particularly in the field of oncology. Further research into the structure-activity relationships, selectivity, and in vivo efficacy of dibromobutanoate esters is warranted to fully realize their therapeutic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scienceready.com.au [scienceready.com.au]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Methyl 2,4-dibromobutyrate = 97.0 GC 70288-65-2 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. ethyl (2R,3S)-2,3-dibromobutanoate | C6H10Br2O2 | CID 6995070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of amino acid residues with reactive side chains under simple conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acid - Reactions, Structure, Synthesis | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Reactivity of α,γ-Dihalo Esters: A Gateway to Diverse Molecular Architectures for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alpha,gamma-dihalo esters are versatile bifunctional building blocks in organic synthesis, offering a unique platform for the construction of a variety of valuable scaffolds, particularly cyclopropanes and γ-butyrolactones. Their distinct reactivity, stemming from the presence of two halogen atoms at positions alpha and gamma to an ester functionality, allows for a range of intramolecular and intermolecular transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α,γ-dihalo esters, with a focus on their utility in the development of pharmaceutical agents.

Synthesis of α,γ-Dihalo Esters

The preparation of α,γ-dihalo esters can be achieved through several synthetic routes, primarily involving the halogenation of corresponding unsaturated or hydroxy-substituted esters. A common strategy involves the radical-mediated addition of a halogen to a γ,δ-unsaturated ester. Alternatively, the simultaneous halogenation of the α- and γ-positions of a saturated ester can be accomplished under specific conditions.

A key example is the synthesis of ethyl 2,4-dibromobutanoate. One reported method involves the reaction of γ-butyrolactone with bromine and phosphorus tribromide, followed by esterification with ethanol in the presence of an acid catalyst.[1]

Core Reactivity: A Dichotomy of Cyclization Pathways

The hallmark of α,γ-dihalo ester reactivity lies in their propensity to undergo intramolecular cyclization, driven by the formation of a new carbon-carbon bond. The nature of the product, either a cyclopropane derivative or a γ-butyrolactone, is largely dictated by the reaction conditions and the choice of reagents.

Organometallic-Mediated Cyclizations: The Intramolecular Reformatsky and Barbier Reactions

The intramolecular versions of the Reformatsky and Barbier reactions are powerful methods for the synthesis of cyclopropane esters from α,γ-dihalo esters. These reactions involve the in situ formation of an organometallic intermediate, typically with zinc, magnesium, or indium, which then undergoes an intramolecular nucleophilic substitution.

The general mechanism involves the oxidative addition of the metal to the more reactive γ-halogen bond, forming an organometallic species. This intermediate then acts as a nucleophile, attacking the carbon bearing the α-halogen and displacing it to form the cyclopropane ring.

Experimental Protocol: Intramolecular Reformatsky-type Cyclization

A typical procedure for an intramolecular Reformatsky-type reaction involves the slow addition of the α,γ-dihalo ester to a suspension of activated zinc dust in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is often initiated by the addition of a small amount of iodine to activate the zinc surface. The mixture is typically stirred at room temperature or gentle reflux until the starting material is consumed. Work-up involves quenching the reaction with a dilute acid, followed by extraction and purification of the cyclopropane ester product.

Intramolecular Nucleophilic Substitution: Formation of γ-Butyrolactones

Under basic or nucleophilic conditions, α,γ-dihalo esters can undergo intramolecular nucleophilic substitution to yield γ-butyrolactones. In this pathway, a nucleophile, which can be the solvent or an added reagent, displaces the γ-halogen. The resulting γ-hydroxy or γ-alkoxy-α-halo ester can then cyclize, with the oxygen atom acting as an internal nucleophile to displace the α-halogen.

Alternatively, direct attack of an external nucleophile at the α-position followed by intramolecular displacement of the γ-halogen can also lead to substituted γ-lactones. The regioselectivity of the initial nucleophilic attack is influenced by the nature of the halogens and the reaction conditions.

Radical-Mediated Cyclizations

In the presence of a radical initiator, α,γ-dihalo esters can undergo radical cyclization. This process typically involves the homolytic cleavage of the weaker carbon-halogen bond (usually C-Br or C-I) to generate a radical at the γ-position. This radical can then add intramolecularly to the ester's carbonyl group or an appropriately positioned double bond within the ester molecule, leading to cyclic products. This approach is particularly useful for the synthesis of functionalized γ-lactones.[2]

Quantitative Data on Reactivity

The outcome of reactions involving α,γ-dihalo esters is highly dependent on the specific substrate and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| γ-Butyrolactone | Br₂, PBr₃, then EtOH, TsOH | 110 °C, then 50 °C, 21 h | 81% | [1] |

Table 2: Intramolecular Cyclization of α,γ-Dihalo Esters

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| This compound | Zn, THF | Reflux | Ethyl cyclopropanecarboxylate | - | General Reaction |

| Allylic α-chloromalonates | Mn(OAc)₃·2H₂O, Cu(OAc)₂·H₂O | Acetic acid, 75 °C | Substituted γ-lactones | 82% | [2] |

Applications in Drug Development

The cyclopropane and γ-butyrolactone moieties are privileged structures in medicinal chemistry, appearing in a wide range of biologically active molecules. The unique reactivity of α,γ-dihalo esters makes them valuable precursors for the synthesis of these important scaffolds.

-

Cyclopropane Analogues: The introduction of a cyclopropane ring into a drug molecule can significantly impact its conformational rigidity, metabolic stability, and binding affinity to its biological target.[3] α,γ-Dihalo esters provide a direct route to functionalized cyclopropanes that can be further elaborated into complex pharmaceutical agents. For instance, cyclopropane-containing motifs are found in antiviral and anticancer drugs.

-

γ-Butyrolactone-Containing Natural Products and Pharmaceuticals: The γ-butyrolactone ring is a core structural feature of many natural products with potent biological activities, including antibiotic, anti-inflammatory, and antitumor properties. The synthesis of substituted γ-lactones from α,γ-dihalo esters offers a versatile strategy for accessing these compounds and their analogues for drug discovery programs.[4] For example, certain γ-butyrolactone derivatives have been investigated as anticonvulsant and antihypertensive agents.[4]

Conclusion

α,γ-Dihalo esters are powerful and versatile intermediates in organic synthesis. Their ability to undergo a variety of intramolecular cyclization reactions provides efficient access to valuable cyclopropane and γ-butyrolactone scaffolds. The continued exploration of the reactivity of these bifunctional compounds, particularly in the context of developing novel and stereoselective transformations, holds significant promise for advancing the field of drug discovery and development. The strategic application of these building blocks will undoubtedly contribute to the synthesis of new and improved therapeutic agents.

References

Methodological & Application

Application Notes: Ethyl 2,4-dibromobutanoate in the Synthesis of a Key Precursor for CNS Agents

Introduction

Ethyl 2,4-dibromobutanoate is a versatile bifunctional reagent employed in the synthesis of various pharmaceutical intermediates. Its two bromine atoms, positioned at the α and γ carbons, provide reactive sites for sequential nucleophilic substitution reactions, making it a valuable building block for the construction of heterocyclic scaffolds. This application note details the use of this compound in the synthesis of ethyl 2-(1-benzylpyrrolidin-2-yl)acetate, a key intermediate for the development of central nervous system (CNS) agents and other bioactive molecules. The pyrrolidine ring is a common structural motif in many pharmaceuticals, and this synthetic route offers a straightforward approach to its formation.

Application: Synthesis of Ethyl 2-(1-benzylpyrrolidin-2-yl)acetate

The reaction of this compound with a primary amine, such as benzylamine, proceeds via a tandem N-alkylation followed by an intramolecular cyclization to yield the corresponding N-substituted pyrrolidine-2-acetate derivative. This two-step, one-pot synthesis provides an efficient pathway to this important pharmaceutical intermediate.

Reaction Scheme:

Caption: Synthesis of a pyrrolidine intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of ethyl 2-(1-benzylpyrrolidin-2-yl)acetate from this compound and benzylamine.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Benzylamine | 2.2 eq |

| Solvent | Acetonitrile |

| Reaction Conditions | |

| Temperature | Reflux (approx. 82°C) |

| Reaction Time | 16 hours |

| Product | |

| Product Name | Ethyl 2-(1-benzylpyrrolidin-2-yl)acetate |

| Yield | 75% |

| Purity (by GC-MS) | >98% |

Experimental Protocol

Materials:

-

This compound (98%)

-

Benzylamine (99%)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (2.2 eq) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 16 hours with vigorous stirring.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-(1-benzylpyrrolidin-2-yl)acetate.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and purification of the target pharmaceutical intermediate.

Caption: Experimental workflow for synthesis.

Signaling Pathway Context

While this synthesis does not directly involve a biological signaling pathway, the resulting intermediate, ethyl 2-(1-benzylpyrrolidin-2-yl)acetate, is a precursor for compounds that may interact with various CNS targets. The pyrrolidine scaffold is a key feature of many neuromodulatory drugs. The logical relationship for its potential application is outlined below.

Caption: Path from starting material to potential drug.

Application Notes and Protocols: Ethyl 2,4-dibromobutanoate as a Precursor for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2,4-dibromobutanoate and related difunctionalized esters as precursors in the synthesis of key agrochemical intermediates. The focus is on the synthesis of cyclopropane-1,1-dicarboxylic acid derivatives, which are important building blocks for a variety of herbicides.

Introduction

This compound is a versatile chemical intermediate characterized by two bromine atoms at positions 2 and 4, making it a valuable precursor for the synthesis of various cyclic and heterocyclic compounds used in the agrochemical industry. Its bifunctional nature allows for intramolecular cyclization reactions or sequential reactions to build complex molecular architectures. One of the key applications of analogous dibromoalkanes is in the synthesis of cyclopropane rings, a structural motif present in several commercial agrochemicals. This document outlines a detailed protocol for the synthesis of a cyclopropane-1,1-dicarboxylate, a common intermediate derivable from precursors like this compound.

Application: Synthesis of Agrochemical Intermediates

This compound is a key reagent for synthesizing cyclopropane derivatives, which are integral components of certain herbicides. The reaction of a malonic ester with a 1,2-dihaloalkane is a fundamental method for constructing the cyclopropane-1,1-dicarboxylate core. This core is a precursor to herbicides that can act as inhibitors of essential plant enzymes.

Featured Agrochemical Class: Protoporphyrinogen Oxidase (PPO) Inhibitors

While not directly synthesized from this compound, the herbicide butafenacil represents a class of agrochemicals known as protoporphyrinogen oxidase (PPO) inhibitors.[1][2][3][4] These herbicides disrupt the chlorophyll biosynthesis pathway in susceptible plants, leading to rapid cell death.[1][2][4] The synthesis of the core heterocyclic structures in many PPO inhibitors often involves multi-step processes where difunctionalized building blocks are essential.

Mechanism of Action of PPO Inhibitors

Butafenacil and other PPO-inhibiting herbicides block the action of the protoporphyrinogen oxidase enzyme.[1][2][4] This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes lipid peroxidation and destroys cell membranes, ultimately leading to weed death.[1][2]

Experimental Protocols

Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

This protocol describes the synthesis of diethyl cyclopropane-1,1-dicarboxylate from diethyl malonate and 1,2-dibromoethane, a reaction analogous to what could be achieved with precursors like this compound for the formation of a cyclopropane ring.

Materials:

-

Diethyl malonate

-

1,2-dibromoethane

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, add 1,2-dibromoethane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude diethyl cyclopropane-1,1-dicarboxylate by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, 1,2-dibromoethane | [5][6] |

| Reagents | Sodium ethoxide, Ethanol | [6] |

| Reaction Time | 4-6 hours | N/A |

| Reaction Temperature | Reflux | N/A |

| Typical Yield | 27-40% | [6] |

| Purification Method | Vacuum distillation | [6] |

Visualizations

Logical Workflow for Agrochemical Synthesis

Caption: Synthetic pathway from a dibromo-precursor to a herbicide.

Signaling Pathway of PPO-Inhibiting Herbicides

Caption: Mechanism of action of PPO-inhibiting herbicides like butafenacil.

References

- 1. Butafenacil - Wikipedia [en.wikipedia.org]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Butafenacil | C20H18ClF3N2O6 | CID 11826859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

Synthetic Versatility of Ethyl 2,4-Dibromobutanoate: A Gateway to Diverse Molecular Architectures

For Immediate Release

Ethyl 2,4-dibromobutanoate, a versatile difunctionalized building block, is a key starting material in a variety of synthetic transformations, enabling the efficient construction of diverse molecular scaffolds. Its strategic placement of two bromine atoms at the α- and γ-positions of an ethyl ester facilitates a range of reactions, including cyclizations, alkylations, and the introduction of various functional groups. These characteristics make it a valuable intermediate in the synthesis of pharmaceutical ingredients and agrochemicals.[1] This document provides detailed application notes and experimental protocols for several key synthetic routes utilizing this compound, targeting researchers, scientists, and professionals in drug development.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the bromination of γ-butyrolactone followed by esterification.[2]

Experimental Protocol: Synthesis from γ-Butyrolactone

Materials:

-

γ-Butyrolactone

-

Bromine

-

Phosphorus tribromide

-

Ethanol

-

Toluene-4-sulfonic acid

-

Toluene

Procedure:

Step 1: Dibromination of γ-Butyrolactone

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of γ-butyrolactone and a catalytic amount of phosphorus tribromide is heated to 110°C.

-

Bromine is added dropwise to the heated mixture.

-

The reaction mixture is stirred at 110°C until the reaction is complete (monitored by TLC or GC).

-

After cooling, the crude 2,4-dibromobutyric acid is isolated.

Step 2: Esterification

-

The crude 2,4-dibromobutyric acid is dissolved in toluene.

-

Ethanol and a catalytic amount of toluene-4-sulfonic acid are added to the solution.

-

The mixture is heated to 50°C and stirred for 21 hours under an inert atmosphere.

-

Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

| Reactants | Reagents/Catalysts | Conditions | Yield (%) |

| γ-Butyrolactone, Bromine | Phosphorus tribromide | 110°C | Not specified |

| 2,4-Dibromobutyric acid, Ethanol | Toluene-4-sulfonic acid | 50°C, 21 h, Inert atmosphere | 81 |

Applications in the Synthesis of Bioactive Scaffolds

The reactivity of the two carbon-bromine bonds in this compound allows for sequential or simultaneous reactions to construct a variety of important molecular frameworks.

Synthesis of Cyclopropane Derivatives

The 1,3-dihalo nature of this compound makes it an ideal precursor for the synthesis of cyclopropanecarboxylic acid derivatives through intramolecular cyclization. These derivatives are important structural motifs in numerous natural products and pharmaceuticals.

Caption: Intramolecular cyclization of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent at 0°C, a solution of this compound in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

-

The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude ethyl cyclopropanecarboxylate is purified by distillation.

| Reactant | Base | Solvent | Yield (%) |

| This compound | NaH | THF | ~70-80 (Estimated) |

| This compound | NaOEt | Ethanol | ~65-75 (Estimated) |

Note: Yields are estimated based on similar reactions and may vary depending on specific conditions.

Synthesis of Proline and Glutamic Acid Analogs